![molecular formula C13H16N4OS B2429009 1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034549-46-5](/img/structure/B2429009.png)
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyridine moiety, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This moiety is substituted at the 5-position with a urea group that is further substituted with a thiophen-2-ylmethyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bicyclic pyrazolo[1,5-a]pyridine core, a thiophene ring, and a urea functionality . The exact three-dimensional structure would depend on the specific stereochemistry at the tetrahydropyrazolo[1,5-a]pyridine moiety.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the urea functionality could potentially result in hydrogen bonding, affecting its solubility and reactivity .Applications De Recherche Scientifique
Antimicrobial Activity
Synthesis and Antimicrobial Activity : Pyrimidine derivatives, including those related to the chemical structure of interest, have shown significant antimicrobial properties. These compounds were synthesized using a one-pot synthesis method involving aldehyde, diketo compound, and urea/thiourea in acidic medium, highlighting their potential in medicinal chemistry and applications in developing new antimicrobial agents (Rathod & Solanki, 2018).
Antibacterial and Antifungal Activities : Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and evaluated for their antibacterial and antifungal activities. The study demonstrated that some of these compounds exhibit high activity against various microbial strains, suggesting their potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Anticancer Properties
Anticancer Agents : A study focused on the synthesis of novel pyridine derivatives bearing biologically active groups as promising anticancer agents. The research aimed to study the additive effect of different heterocyclic rings toward tumor cell lines, indicating that compounds with specific modifications exhibited higher antitumor activity compared to doxorubicin, a standard chemotherapy drug (Hafez & El-Gazzar, 2020).
Design and Biological Evaluation of Antiproliferative Agents : A new series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies suggest that modifications to the urea derivatives can lead to potent antiproliferative agents with potential applications in cancer therapy (Zhang et al., 2019).
Synthesis and Characterization of Novel Compounds
- Novel Pyridine and Naphthyridine Derivatives : Research on the synthesis of novel pyridine and naphthyridine derivatives has demonstrated the versatility of related chemical structures in yielding compounds with potential biological activities. The study outlined methods for synthesizing these compounds, highlighting their potential in further pharmaceutical development (Abdelrazek et al., 2010).
Mécanisme D'action
Target of Action
The primary target of this compound is currently unknown. The compound is structurally similar to tetrahydropyrazolo[1,5-a]pyridine-fused steroids, which have been shown to interact with the androgen receptor (AR) . .
Mode of Action
If it does indeed target the AR, it may function similarly to steroidal antiandrogens, which block the action of the AR by disrupting AR-mediated signaling . This would result in the suppression of the expression of AR-regulated genes .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific target. If the AR is the target, the compound would affect pathways regulated by androgens, including those involved in cell growth and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific target and mode of action. If the compound acts as an AR antagonist, it could potentially inhibit the growth of AR-dependent cells .
Propriétés
IUPAC Name |
1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-13(14-9-12-2-1-7-19-12)16-10-4-6-17-11(8-10)3-5-15-17/h1-3,5,7,10H,4,6,8-9H2,(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYBZKLWVLNJAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2428926.png)
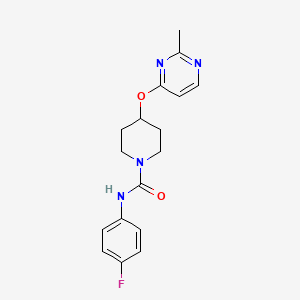

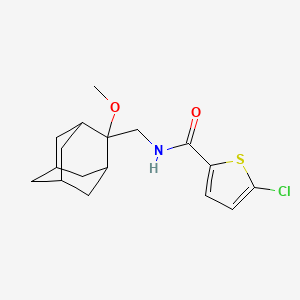
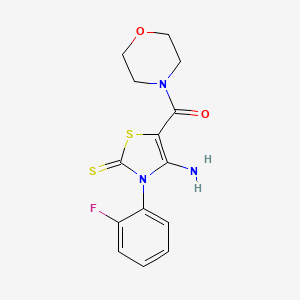
![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2428936.png)
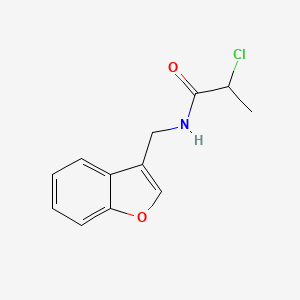
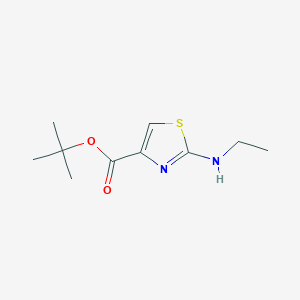
![5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2428941.png)


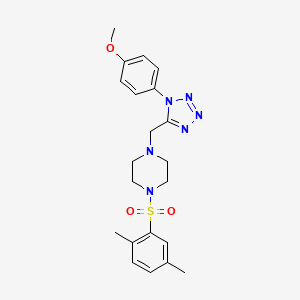
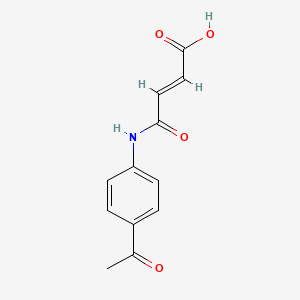
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2428948.png)